4-[(E)-[(2-methyl-3-nitrophenyl)imino]methyl]benzene-1,3-diol
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Overview
Description
4-[(E)-[(2-methyl-3-nitrophenyl)imino]methyl]benzene-1,3-diol is an aromatic compound characterized by the presence of a nitro group, a methyl group, and a hydroxyl group
Preparation Methods
The synthesis of 4-[(E)-[(2-methyl-3-nitrophenyl)imino]methyl]benzene-1,3-diol typically involves the condensation of 2-methyl-3-nitroaniline with 2,4-dihydroxybenzaldehyde. The reaction is carried out in a suitable solvent, such as methanol, under reflux conditions. The product is then purified by recrystallization from an appropriate solvent .
Chemical Reactions Analysis
4-[(E)-[(2-methyl-3-nitrophenyl)imino]methyl]benzene-1,3-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.
Reduction: Reduction of the nitro group can be achieved using reducing agents such as sodium borohydride or catalytic hydrogenation, resulting in the formation of amines.
Scientific Research Applications
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an antimicrobial agent, inhibiting the growth of certain bacteria and fungi.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory and anticancer agent.
Mechanism of Action
The mechanism of action of 4-[(E)-[(2-methyl-3-nitrophenyl)imino]methyl]benzene-1,3-diol involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt the cell membrane of microorganisms, leading to cell lysis. The compound’s anti-inflammatory effects are believed to be due to its inhibition of pro-inflammatory cytokines .
Comparison with Similar Compounds
4-[(E)-[(2-methyl-3-nitrophenyl)imino]methyl]benzene-1,3-diol can be compared with other similar compounds, such as:
4-[(E)-[(3-nitrophenyl)imino]methyl]benzene-1,3-diol: Lacks the methyl group, which may affect its reactivity and biological activity.
4-[(E)-[(2-methyl-4-nitrophenyl)imino]methyl]benzene-1,3-diol: The position of the nitro group is different, which can influence the compound’s chemical properties and interactions.
Properties
Molecular Formula |
C14H12N2O4 |
---|---|
Molecular Weight |
272.26 g/mol |
IUPAC Name |
4-[(2-methyl-3-nitrophenyl)iminomethyl]benzene-1,3-diol |
InChI |
InChI=1S/C14H12N2O4/c1-9-12(3-2-4-13(9)16(19)20)15-8-10-5-6-11(17)7-14(10)18/h2-8,17-18H,1H3 |
InChI Key |
FFIUPJVDRBDRII-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])N=CC2=C(C=C(C=C2)O)O |
Origin of Product |
United States |
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